molecular formula C20H23BN2O2 B1375767 1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1350626-27-5

1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1375767
CAS No.: 1350626-27-5
M. Wt: 334.2 g/mol
InChI Key: TXYJAQWDYBJALP-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C20H23BN2O2 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been used as reagents in organic synthesis, suggesting that their targets could be a variety of organic compounds .

Mode of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through covalent bonding . The boron atom in these compounds can form a stable covalent bond with an oxygen atom in the target molecule, leading to the formation of a boronate ester .

Biochemical Pathways

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a type of palladium-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

The compound’s solubility in organic solvents such as chloroform, ether, and dichloromethane suggests that it may have good bioavailability if administered in an appropriate formulation.

Result of Action

Given its potential use as a reagent in organic synthesis, it could facilitate the formation of new organic compounds through the formation of carbon-carbon bonds .

Action Environment

The compound is stable under normal conditions but may hydrolyze in a humid environment . It should be stored in a sealed container in a cool, dry place . The compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as borylation and hydroboration. These interactions are primarily mediated through the boron atom, which can form reversible covalent bonds with nucleophilic sites on biomolecules. For instance, the compound can interact with enzymes that possess active sites containing nucleophilic residues, leading to enzyme inhibition or activation depending on the context .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial regulators of cell signaling. Additionally, the compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by binding to transcription factors or modifying epigenetic marks. These molecular interactions ultimately result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound can have beneficial effects, such as enhancing specific biochemical reactions or modulating cell signaling pathways. At higher doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in borylation reactions, which are catalyzed by enzymes such as palladium catalysts. These reactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, the compound can interact with cofactors such as NADH and FADH2, influencing redox reactions and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and activity. These interactions are crucial for the compound’s biochemical effects and overall function .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can participate in metabolic reactions and energy production .

Properties

IUPAC Name

1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-14-23(13-15-9-6-5-7-10-15)18-16(17)11-8-12-22-18/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYJAQWDYBJALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

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